molecular formula C9H9NO4 B1281539 4-Amino-3-(methoxycarbonyl)benzoic acid CAS No. 41684-07-5

4-Amino-3-(methoxycarbonyl)benzoic acid

Cat. No. B1281539
CAS RN: 41684-07-5
M. Wt: 195.17 g/mol
InChI Key: XEOVONVMDYDZRL-UHFFFAOYSA-N
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Patent
US07803811B2

Procedure details

150 mg (1.21 mmol) of 4-dimethylaminopyridine are added to 2.5 g (12.1 mmol) of 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid [described in J. Med. Chem., (1981), 24(6), 735-742] in solution in 10 ml of dimethylformamide and 10 ml of methanol, and the mixture is heated at 60° C. for 3 hours. The reaction medium is concentrated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic phase is washed with a saturated sodium chloride solution, dried over sodium sulphate and concentrated under reduced pressure. The solid obtained is taken up in ethyl acetate, filtered and dried. 1.98 g of a white powder are obtained.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
O=[C:2]1[O:7][C:6](=[O:8])[C:5]2[CH:9]=[C:10]([C:13]([OH:15])=[O:14])[CH:11]=[CH:12][C:4]=2[NH:3]1>CN(C)C1C=CN=CC=1.CN(C)C=O.CO.C(OCC)(=O)C>[NH2:3][C:4]1[CH:12]=[CH:11][C:10]([C:13]([OH:15])=[O:14])=[CH:9][C:5]=1[C:6]([O:7][CH3:2])=[O:8]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
O=C1NC2=C(C(O1)=O)C=C(C=C2)C(=O)O
Name
Quantity
150 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.98 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.